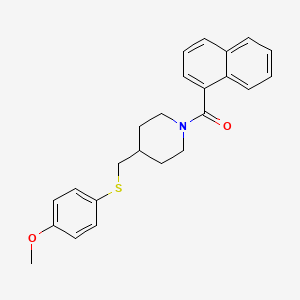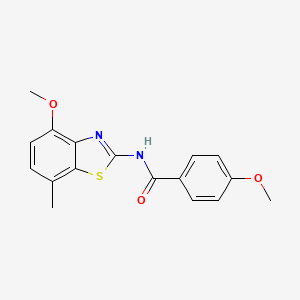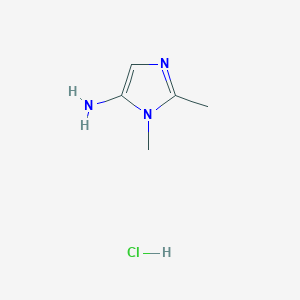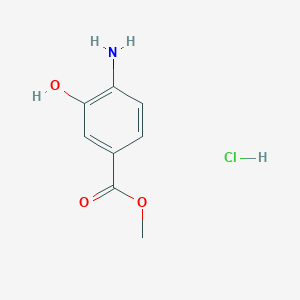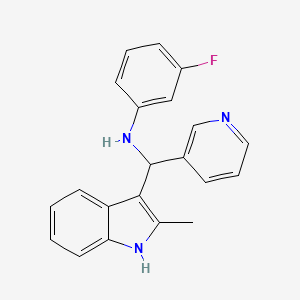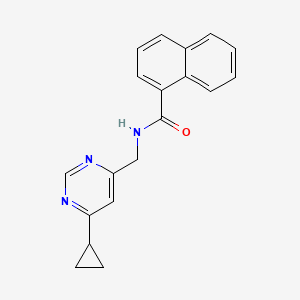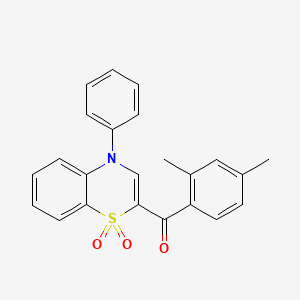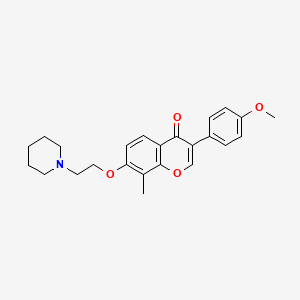![molecular formula C30H23ClO4 B2940500 7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-78-5](/img/structure/B2940500.png)
7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone (CPD-1) is a synthetic compound, first synthesized in 2003 by a team of researchers at the National Institute of Health (NIH). CPD-1 is a member of the phenoxyindanone family of compounds, which are used in a variety of scientific research applications. The compound has a wide range of applications, including biomedical research, drug discovery, and chemical synthesis.
Scientific Research Applications
Polymerization and Material Science
One area of application for related compounds involves polymerization processes and material science. Research by Kim and Gong (1999) on derivatives of 1,3-dioxolane shows the potential for using similar compounds in the synthesis of polymers through ring-opening polymerization and cyclization reactions (Kim & Gong, 1999). This suggests that "7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone" could be explored for applications in creating new polymeric materials with specific properties, such as photoluminescent polymers or polymers with enhanced electronic properties.
Solar Cells and Electronic Devices
Another potential application area is in the development of solar cells and electronic devices. Cheng, Li, and Zhan (2014) discuss the use of indene-C60 bisadduct as an electron-cascade acceptor material in polymer solar cells, highlighting the importance of molecular structure in the efficiency of these devices (Cheng, Li, & Zhan, 2014). The structural features and electronic properties of "7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone" might make it a candidate for investigation in the context of organic electronics, particularly as a component in solar cell materials or as a ligand in organometallic complexes for electronic applications.
Photocatalysis and Photochemistry
Compounds with complex aromatic structures and functional groups, similar to "7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone", have been explored in photocatalysis and photochemistry for their ability to undergo specific reactions under light irradiation. For example, the study of photocyclization reactions of α-chloro-ortho-methylacetophenones provides insights into the mechanisms of photoinduced transformations, which could be relevant for designing photocatalytic systems or for synthetic applications in organic chemistry (Netto-Ferreira & Scaiano, 1991).
properties
IUPAC Name |
(2Z)-7-(4-chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClO4/c1-33-25-16-11-19(18-27(25)34-2)17-24-28(20-7-4-3-5-8-20)23-9-6-10-26(29(23)30(24)32)35-22-14-12-21(31)13-15-22/h3-18,28H,1-2H3/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYUBUNHRLJWMA-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940417.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2940418.png)
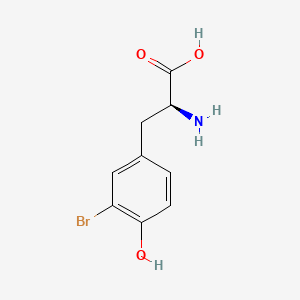

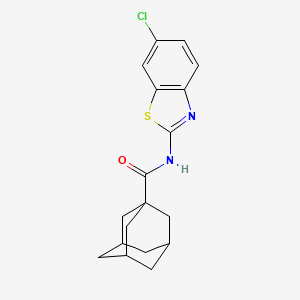
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)
